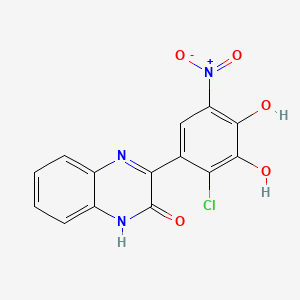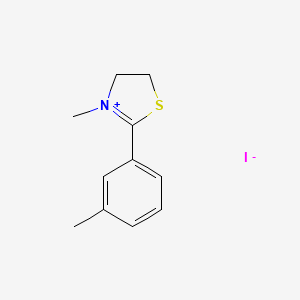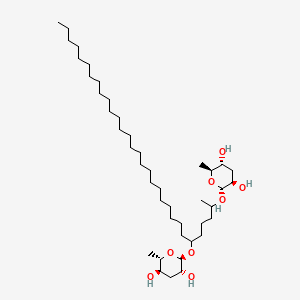
(+-)-1-Amino-1-phenyl-2-undecanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride is a chemical compound with a unique structure that combines an amino group, a phenyl ring, and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride typically involves the reaction of 1-phenyl-2-undecanone with an amine source under specific conditions. One common method involves the reductive amination of 1-phenyl-2-undecanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogens.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (±)-1-Amino-1-phenyl-2-undecanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ambroxol hydrochloride: Used as a mucolytic agent.
Bromhexine hydrochloride: Another mucolytic agent with similar properties.
Uniqueness
(±)-1-Amino-1-phenyl-2-undecanone hydrochloride is unique due to its specific combination of functional groups and its long aliphatic chain, which can influence its solubility and interaction with biological targets. This makes it distinct from other similar compounds and potentially useful in different applications.
Propiedades
Número CAS |
153788-02-4 |
|---|---|
Fórmula molecular |
C17H28ClNO |
Peso molecular |
297.9 g/mol |
Nombre IUPAC |
1-amino-1-phenylundecan-2-one;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-2-3-4-5-6-7-11-14-16(19)17(18)15-12-9-8-10-13-15;/h8-10,12-13,17H,2-7,11,14,18H2,1H3;1H |
Clave InChI |
NULWCWNQUUQYEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


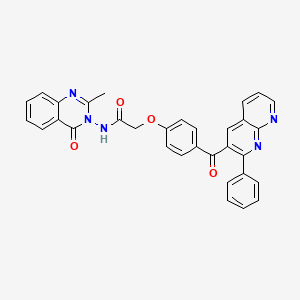
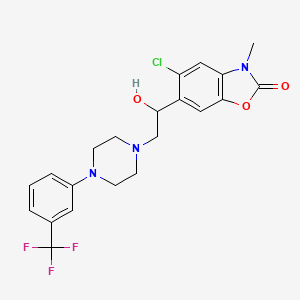
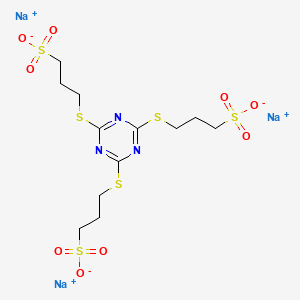

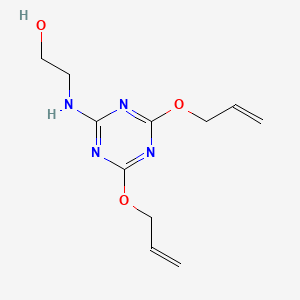
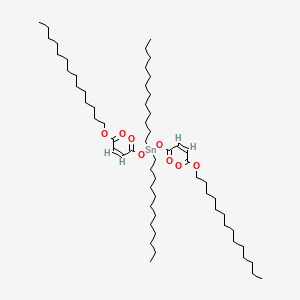
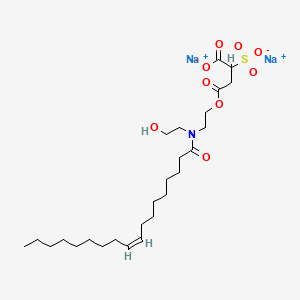
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)


